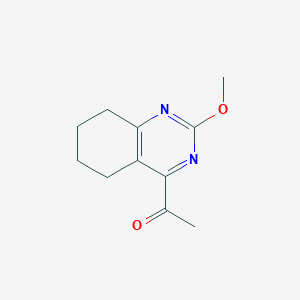

1-(2-Methoxy-5,6,7,8-tetrahydroquinazolin-4-yl)ethanone

Beschreibung

1-(2-Methoxy-5,6,7,8-tetrahydroquinazolin-4-yl)ethanone is a heterocyclic compound featuring a partially saturated quinazoline core substituted with a methoxy group at position 2 and an ethanone (acetyl) group at position 2. Quinazoline derivatives are known for their pharmacological relevance, including roles as kinase inhibitors, antimicrobial agents, and intermediates in drug synthesis . The methoxy group may act as an electron-donating substituent, influencing reactivity and stability during synthetic processes, while the ethanone moiety provides a site for further functionalization, such as condensation reactions to form Schiff bases or heterocyclic extensions .

Eigenschaften

Molekularformel |

C11H14N2O2 |

|---|---|

Molekulargewicht |

206.24 g/mol |

IUPAC-Name |

1-(2-methoxy-5,6,7,8-tetrahydroquinazolin-4-yl)ethanone |

InChI |

InChI=1S/C11H14N2O2/c1-7(14)10-8-5-3-4-6-9(8)12-11(13-10)15-2/h3-6H2,1-2H3 |

InChI-Schlüssel |

REDYMJGOOHFQLO-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)C1=NC(=NC2=C1CCCC2)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 1-(2-Methoxy-5,6,7,8-tetrahydrochinazolin-4-yl)ethanon beinhaltet typischerweise die Kondensation geeigneter Ausgangsstoffe unter kontrollierten Bedingungen. Eine gängige Methode beinhaltet die Reaktion von 2-Methoxyanilin mit Ethylacetoacetat in Gegenwart eines Katalysators, gefolgt von einer Cyclisierung zur Bildung des Chinazolinrings . Die Reaktionsbedingungen umfassen oft das Erhitzen unter Rückfluss in einem geeigneten Lösungsmittel wie Ethanol oder Methanol, wobei Säuren oder Basen zur Beschleunigung des Cyclisierungsprozesses hinzugefügt werden .

Industrielle Produktionsverfahren: Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege verwenden, jedoch in größerem Maßstab. Der Einsatz von kontinuierlichen Strömungsreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Die Optimierung von Reaktionsparametern wie Temperatur, Druck und Katalysatorkonzentration ist für die großtechnische Synthese entscheidend .

Analyse Chemischer Reaktionen

Reaktionstypen: 1-(2-Methoxy-5,6,7,8-tetrahydrochinazolin-4-yl)ethanon unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Chinazolinon-Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die Ketongruppe in einen Alkohol umwandeln.

Substitution: Die Methoxygruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden oft verwendet.

Substitution: Substitutionsreaktionen können Reagenzien wie Halogene oder Nucleophile in Gegenwart von Katalysatoren beinhalten.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene Chinazolin-Derivate mit veränderten funktionellen Gruppen, die unterschiedliche biologische Aktivitäten aufweisen können .

Wissenschaftliche Forschungsanwendungen

1-(2-Methoxy-5,6,7,8-tetrahydrochinazolin-4-yl)ethanon hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es dient als Baustein für die Synthese komplexerer Chinazolin-Derivate.

Industrie: Es wird bei der Entwicklung von Agrochemikalien und Pharmazeutika eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 1-(2-Methoxy-5,6,7,8-tetrahydrochinazolin-4-yl)ethanon beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann bestimmte Enzyme oder Rezeptoren hemmen, was zu ihren biologischen Wirkungen führt. Beispielsweise sind Chinazolin-Derivate dafür bekannt, Tyrosinkinasen zu hemmen, die eine Rolle in zellulären Signalwegen spielen, die mit Krebs in Verbindung stehen . Die genauen molekularen Zielstrukturen und Signalwege können je nach dem spezifischen Derivat und seinen funktionellen Gruppen variieren .

Ähnliche Verbindungen:

- 1-(7,7-Dimethyl-2-morpholino-5,6,7,8-tetrahydrochinazolin-4-yl)piperidin-4-carboxamid

- 2-(4-Methyl-5,6,7,8-tetrahydrochinazolin-2-yl)ethan-1-aminhydrochlorid

- 5’,6’,7’,8’-Tetrahydro-1’H,3’H-spiro[cyclohexan-1,2’-chinazolin]-4’-on

Vergleich: 1-(2-Methoxy-5,6,7,8-tetrahydrochinazolin-4-yl)ethanon ist aufgrund seiner Methoxygruppe einzigartig, die seine Reaktivität und biologische Aktivität beeinflussen kann. Im Vergleich zu anderen Chinazolin-Derivaten kann diese Verbindung unterschiedliche pharmakokinetische Eigenschaften und therapeutische Potenziale aufweisen .

Wirkmechanismus

The mechanism of action of 1-(2-Methoxy-5,6,7,8-tetrahydroquinazolin-4-yl)ethanone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, quinazoline derivatives are known to inhibit tyrosine kinases, which play a role in cell signaling pathways related to cancer . The exact molecular targets and pathways can vary depending on the specific derivative and its functional groups .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- The target compound’s tetrahydroquinazoline core offers a bicyclic framework distinct from monocyclic analogs like oxazoles or benzene derivatives.

- Methoxy and ethanone groups are recurrent in analogs, but their positions modulate electronic effects. For example, 1-(2-Methoxyphenyl)ethanone lacks nitrogen atoms, reducing hydrogen-bonding capacity compared to the target compound .

Structure-Activity Relationship (SAR) Insights

- Methoxy vs. Hydroxy Groups: Methoxy groups (as in the target compound) enhance stability against oxidation compared to phenolic -OH groups but reduce hydrogen-bonding capacity .

- Heterocyclic Core : Quinazoline and oxazole cores exhibit distinct electronic profiles; the former’s nitrogen-rich structure may improve binding to biological targets like enzymes or DNA .

- Ethanone Positioning: Ethyl ketones at position 4 (target) vs. position 2 (oxazole derivatives) alter steric and electronic environments, impacting reactivity in condensation reactions .

Biologische Aktivität

1-(2-Methoxy-5,6,7,8-tetrahydroquinazolin-4-yl)ethanone is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, including antimicrobial properties, anti-inflammatory effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by its unique tetrahydroquinazoline core, which is known for various pharmacological activities. The presence of the methoxy group enhances its solubility and bioavailability.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of tetrahydroquinazoline derivatives. For example, compounds with similar structures have shown significant activity against various pathogens.

The minimum inhibitory concentration (MIC) for 1-(2-Methoxy-5,6,7,8-tetrahydroquinazolin-4-yl)ethanone against Staphylococcus aureus was found to be around 100 µg/mL, indicating moderate antimicrobial activity. Similar compounds have demonstrated effectiveness against E. coli with MIC values comparable to that of standard antibiotics like ampicillin.

Anti-inflammatory Effects

In addition to its antimicrobial properties, compounds derived from tetrahydroquinazolines have been studied for their anti-inflammatory effects. These compounds can inhibit pro-inflammatory cytokines and may provide therapeutic benefits in inflammatory diseases.

Case Studies

A case study involving a series of synthesized tetrahydroquinazoline derivatives showed promising results in inhibiting bacterial growth. This study synthesized various derivatives and evaluated their biological activity through in vitro assays.

- Synthesis and Evaluation : Researchers synthesized multiple derivatives of tetrahydroquinazolines and tested their efficacy against common bacterial strains.

- Results : The study found that several derivatives exhibited significant antibacterial properties, with some showing effects similar to established antibiotics.

The mechanism by which 1-(2-Methoxy-5,6,7,8-tetrahydroquinazolin-4-yl)ethanone exerts its biological effects may involve:

- Inhibition of bacterial cell wall synthesis.

- Modulation of inflammatory pathways.

- Interaction with specific receptors related to immune response.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.